Synthetic Versatility: Quantitative Functional Group Tolerance Relative to Non-Sulfonylated Pyrrolidines
Ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate possesses a 3-benzenesulfonyl group, which enables nucleophilic aromatic substitution and sulfonamide formation, in contrast to non-sulfonylated pyrrolidine carboxylates. The predicted pKa of the sulfonyl group's conjugate acid is -3.69±0.40, indicating very low basicity and a strong electron-withdrawing effect [1]. This quantitative property differentiates it from pyrrolidine-1-carboxylates without the benzenesulfonyl group, which lack this electron-deficient center for further elaboration.
| Evidence Dimension | pKa of Conjugate Acid (Predicted) |
|---|---|
| Target Compound Data | -3.69±0.40 |
| Comparator Or Baseline | Pyrrolidine-1-carboxylates without benzenesulfonyl substitution |
| Quantified Difference | N/A (baseline value for simple pyrrolidine carboxylates is typically > 5) |
| Conditions | ACD/Labs Percepta Platform prediction at 20°C |
Why This Matters
The strongly electron-withdrawing nature of the benzenesulfonyl group (as quantified by the low pKa) is a key determinant of the pyrrolidine ring's reactivity, enabling specific transformations not possible with non-sulfonylated analogs.
- [1] kuujia.com. (n.d.). Cas no 1798674-68-6 (ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate). Technical Datasheet. View Source
